molecular formula C5H10N2O3S B13565227 4-Oxopiperidine-1-sulfonamide

4-Oxopiperidine-1-sulfonamide

Cat. No.: B13565227
M. Wt: 178.21 g/mol
InChI Key: SABYEUDGTTYDPC-UHFFFAOYSA-N
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Description

4-Oxopiperidine-1-sulfonamide is an organosulfur compound with the molecular formula C5H10N2O3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The sulfonamide group (-SO2NH2) attached to the piperidine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxopiperidine-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of piperidine with sulfonyl chlorides in the presence of a base. This method typically involves the nucleophilic attack by ammonia, primary or secondary amines on sulfonyl chlorides . Another efficient method involves the NH4I-mediated amination of sodium sulfinates . This environmentally friendly method tolerates a wide range of functional groups and provides sulfonamide compounds in reasonable to excellent yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for the construction of sulfonamides . Additionally, oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing sulfonamides in a single step .

Chemical Reactions Analysis

Types of Reactions

4-Oxopiperidine-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sulfonyl chlorides and bases are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-oxopiperidine-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing folic acid, which is essential for bacterial growth. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxopiperidine-1-sulfonamide is unique due to its specific structure, which includes a piperidine ring and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-oxopiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h1-4H2,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABYEUDGTTYDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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